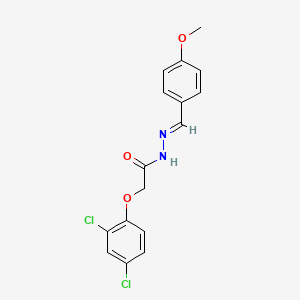
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is a heterocyclic compound that features a benzothiazole ring fused to a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium typically involves the condensation of 2-aminobenzenethiol with pyridine derivatives. One common method includes the reaction of 2-aminobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazole ring . Another approach involves the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot multicomponent reactions, which streamline the synthesis process and reduce the need for purification steps. These methods may involve the use of catalysts such as piperidine or other amines to facilitate the reaction .
化学反应分析
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ion can facilitate binding to negatively charged biological molecules, enhancing its efficacy .
相似化合物的比较
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-Benzothiazol-2-yl-benzoyl-1H-pyrazoles: These derivatives are also used in medicinal chemistry and have shown potential as antiangiogenic agents.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is unique due to its combination of the benzothiazole and pyridinium moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in various fields .
属性
分子式 |
C19H15N2S+ |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-(1-benzylpyridin-1-ium-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H15N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-13H,14H2/q+1 |
InChI 键 |
ORONZDNPGWKLDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
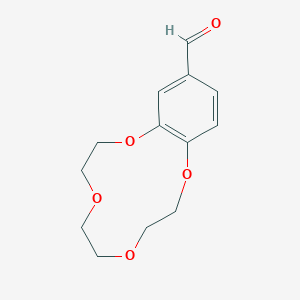
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
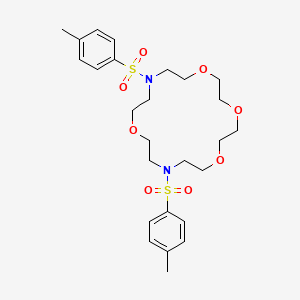
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
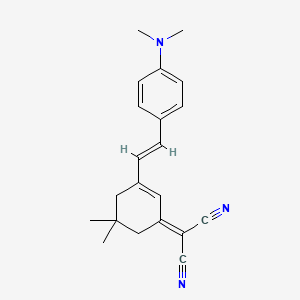
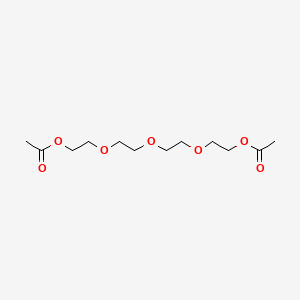
![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
